Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate
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Overview
Description
Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a complex organic compound that features a triazole ring, a nitro group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate typically involves multiple stepsThe difluoromethyl group is often introduced via difluoromethylation reactions, which can be achieved using various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. Such systems are particularly useful for handling hazardous reagents and for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is unique due to its combination of a triazole ring, a nitro group, and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a synthetic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and structural characteristics based on diverse sources.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C12H10F2N4O3S
- Molecular Weight : 330.27 g/mol
- IUPAC Name : Methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate
The presence of a difluoromethyl group enhances its chemical stability and bioavailability, while the triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms.
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, treatment with this compound resulted in decreased cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition zones (≥15 mm), indicating strong antibacterial properties.
- Case Study on Anticancer Effects :
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in
Properties
Molecular Formula |
C11H8F2N4O4S |
---|---|
Molecular Weight |
330.27 g/mol |
IUPAC Name |
methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate |
InChI |
InChI=1S/C11H8F2N4O4S/c1-21-10(18)6-4-5(17(19)20)2-3-7(6)22-11-14-9(8(12)13)15-16-11/h2-4,8H,1H3,(H,14,15,16) |
InChI Key |
HNCZEUKBDFZIAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)F |
Origin of Product |
United States |
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